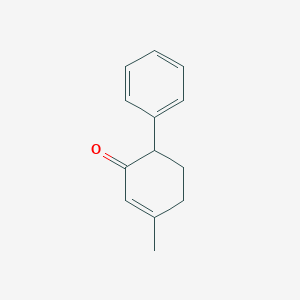
3-Methyl-6-phenylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenylcyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₃H₁₄O . It is characterized by a cyclohexenone ring substituted with a methyl group at the third position and a phenyl group at the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylcyclohex-2-en-1-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methyl-6-phenylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: Reduction of this compound can yield or . Typical reducing agents are and .
Substitution: The compound can participate in reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-6-phenylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of medicinal compounds. Its derivatives may possess anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry .
Wirkmechanismus
The mechanism of action of 3-Methyl-6-phenylcyclohex-2-en-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclohex-2-en-1-one: Lacks the phenyl group, making it less bulky and potentially less reactive in certain reactions.
6-Phenylcyclohex-2-en-1-one: Lacks the methyl group, which may affect its steric and electronic properties.
3-Phenylcyclohex-2-en-1-one: Lacks the methyl group, similar to 6-Phenylcyclohex-2-en-1-one, but with different substitution patterns.
Uniqueness: 3-Methyl-6-phenylcyclohex-2-en-1-one is unique due to the presence of both methyl and phenyl groups on the cyclohexenone ring.
Eigenschaften
CAS-Nummer |
6286-53-9 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-methyl-6-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
HQQSYHVJFAZTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


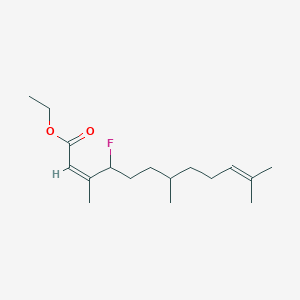
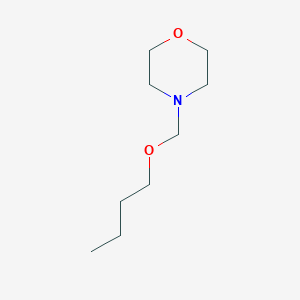
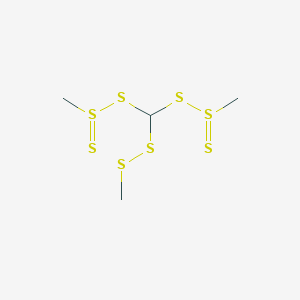
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
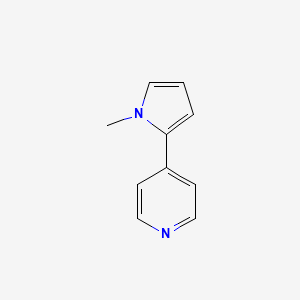

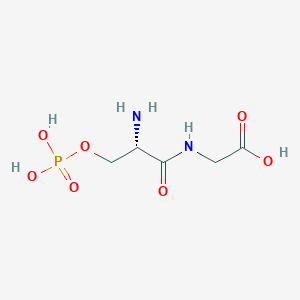
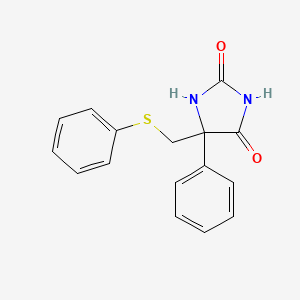
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
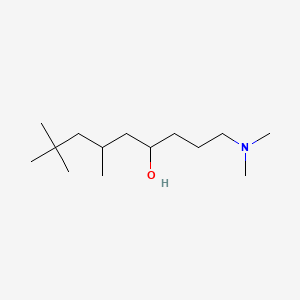
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
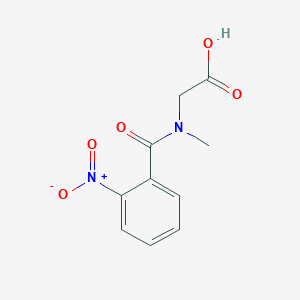
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
